molecular formula C12H12N2O B1417291 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-06-7

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1417291
CAS No.: 1152504-06-7
M. Wt: 200.24 g/mol
InChI Key: JFANPGNRHKUSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . For instance, the reaction of 3-methyl-1H-pyrazole with p-tolualdehyde in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires refluxing the mixture in a suitable solvent like ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methyl-1-p-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring and a carbaldehyde functional group, which contribute to its chemical reactivity and biological activity. The compound's structure allows for various chemical modifications, enhancing its potential applications in drug design and synthesis.

Biological Activities

The biological activities of pyrazole derivatives, including this compound, have attracted significant research interest due to their potential therapeutic effects. Notable properties include:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various microbial strains. The presence of the pyrazole ring is crucial for this activity as it can interact with microbial enzymes.
  • Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antitumor Effects : Research indicates that certain pyrazole compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

Synthesis of New Therapeutics

This compound serves as a precursor in the synthesis of novel pharmaceuticals. Its reactive aldehyde group allows for condensation reactions with various amines and other nucleophiles to form more complex structures with enhanced biological activities.

Modulation of Biological Targets

The compound's ability to interact with specific enzymes and receptors has been explored in drug design. For example, modifications at the methyl and para-tolyl positions can lead to derivatives with improved selectivity and potency against targeted biological pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. The study utilized animal models to assess the compound's ability to reduce inflammation markers, showing promising results that warrant further exploration .

Biological Activity

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. The compound features a pyrazole ring and a carbaldehyde functional group, which are critical for its biological activity. Its structure includes:

  • Methyl group at the 3rd position
  • Para-tolyl group at the 1st position

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

Pyrazole derivatives, including this compound, have been evaluated for their antitumor properties. They are known to interact with specific molecular targets involved in cancer progression. For instance, studies have indicated that pyrazole compounds can inhibit key enzymes and pathways related to tumor growth .

3. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the carbaldehyde group may enhance their ability to modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It could interact with specific receptors that mediate cellular responses related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Reported significant antimicrobial and antioxidant activities in related pyrazoles .
Tantawy et al. (2020)Highlighted the antitumor activity of various pyrazole derivatives, suggesting potential applications in cancer therapy .
Aly et al. (2021)Demonstrated that substituted pyrazoles exhibit antiproliferative effects against tumor cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with p-tolyl phenol in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base. The reaction proceeds for 6–12 hours, followed by purification via recrystallization from ethanol or ethanol-DMF mixtures . Optimization of phenol derivatives and reaction time can improve yields.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···π contacts). Refinement is performed using SHELXL .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., aldehyde proton at δ ~9.8 ppm in 1^1H NMR; C=O stretch at ~1650–1700 cm1^{-1} in IR) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with pyrazole-4-carbaldehyde derivatives?

Pyrazole derivatives exhibit antibacterial, anti-inflammatory, and antiviral properties. For example, analogues with substituents like trifluoromethyl or phenoxy groups show enhanced activity against flavivirus and HIV . Bioactivity is often linked to electronic effects of substituents on the pyrazole ring .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Use SHELXL or WinGX to iteratively refine anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with density functional theory (DFT) calculations to resolve discrepancies in planar geometry or dihedral angles . For example, the pyrazole ring in 3-methyl-1-p-tolyl derivatives deviates <0.005 Å from planarity, requiring precise handling of thermal motion .

Q. What strategies address low yields in nucleophilic substitution reactions for pyrazole-4-carbaldehydes?

  • Catalyst screening : Replace K2_2CO3_3 with stronger bases (e.g., Cs2_2CO3_3) or phase-transfer catalysts.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .

Q. How can computational tools predict intermolecular interactions in crystal packing?

Tools like Mercury CSD analyze π-π stacking, hydrogen bonds, and van der Waals contacts. For example, weak C–H···π interactions stabilize the crystal lattice of 3-methyl-5-phenoxy derivatives, with centroid distances of ~3.6 Å . Molecular dynamics simulations further assess packing efficiency under varying temperatures .

Q. How should researchers interpret contradictory bioactivity data across structural analogues?

Perform structure-activity relationship (SAR) studies :

  • Compare substituent effects (e.g., electron-withdrawing groups like –CF3_3 enhance antiviral activity ).
  • Use docking simulations to evaluate binding affinities to target proteins (e.g., HIV protease ).
  • Validate with in vitro assays under standardized conditions (e.g., MIC values for antibacterial tests ).

Q. Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying purity levels?

Discrepancies arise from:

  • Purification methods : Recrystallization solvents (e.g., ethanol vs. ethanol-DMF mixtures) impact crystal quality .
  • Reaction monitoring : TLC vs. HPLC tracking affects endpoint determination .
  • Starting material quality : Impurities in 5-chloro precursors reduce final yields .

Q. How to reconcile differences in reported biological IC50_{50}50​ values?

Factors include:

  • Assay conditions (e.g., cell line variability, incubation time).
  • Compound stability: Aldehyde groups may oxidize during storage, altering activity .
  • Solubility: DMSO concentration >1% can artifactually suppress activity .

Q. Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , Mercury CSD (packing analysis) .
  • Synthesis : Protocols from Acta Crystallographica and Beilstein Journal of Organic Chemistry .
  • Bioactivity Validation : Standardized microbial assays .

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANPGNRHKUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.